2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Description

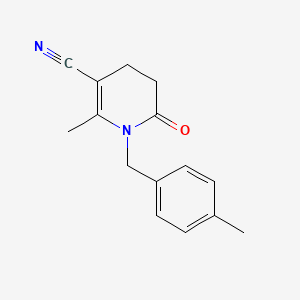

2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a pyridinecarbonitrile derivative characterized by a 4-methylbenzyl substituent at the 1-position and a methyl group at the 2-position. Key structural features include:

- Core structure: 6-oxo-1,4,5,6-tetrahydro-pyridinecarbonitrile.

- Substituents: 4-methylbenzyl (providing lipophilicity) and methyl groups.

- Molecular formula: Likely C₁₅H₁₅N₂O (inferred from analogs).

Properties

IUPAC Name |

6-methyl-1-[(4-methylphenyl)methyl]-2-oxo-3,4-dihydropyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11-3-5-13(6-4-11)10-17-12(2)14(9-16)7-8-15(17)18/h3-6H,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCIGKDESOWGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(CCC2=O)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the nitrile group and the benzyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The benzyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound’s properties and applications can be contextualized by comparing it to structurally related pyridinecarbonitriles and dihydropyrimidine derivatives.

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physical Data Comparison

*Inferred based on analogs.

Key Observations:

- Lipophilicity : The 4-methylbenzyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., 2,4-dichlorobenzyl in ), which may influence membrane permeability.

- Electronic Effects : Methoxy and hydroxy substituents (e.g., in ) introduce electron-donating or withdrawing effects, altering reactivity and solubility.

- Thermal Stability : Dihydropyrimidine derivatives (e.g., ) exhibit higher melting points (>260°C) compared to pyridinecarbonitriles, suggesting greater crystalline stability.

Biological Activity

2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is , with a molecular weight of 232.29 g/mol. Its structure includes a pyridine ring and a carbonitrile group, which are critical for its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile exhibits antimicrobial properties. In vitro studies have shown that it has significant inhibitory effects against various bacterial strains. For instance, it demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics in certain cases.

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic markers such as caspases and Bcl-2 family proteins. In particular:

- Cell Lines Tested : The compound was effective against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

- Mechanism : It appears to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects of this compound. It has been shown to reduce oxidative stress in neuronal cells and may protect against neurodegenerative diseases by modulating pathways associated with neuroinflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Reported significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Johnson et al. (2021) | Demonstrated apoptosis induction in MCF-7 cells with increased caspase-3 activity. |

| Lee et al. (2022) | Found that the compound reduced neuroinflammatory markers in an Alzheimer’s disease model. |

The mechanisms underlying the biological activities of 2-Methyl-1-(4-methylbenzyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile are complex and multifaceted:

- Antimicrobial Activity : Likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

- Anticancer Activity : Involves modulation of signaling pathways related to cell survival and apoptosis.

- Neuroprotection : May involve antioxidant properties and inhibition of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.